Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide
Description
Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide (hereafter referred to by its full name) is a spirocyclic compound featuring a rigid 9,9′-spirobifluorene core fused with a quinolino[3,2,1-kl]phenoxazine moiety and functionalized with a diphenylphosphine oxide group. This structural architecture imparts exceptional thermal stability, high triplet energy levels (~2.86 eV), and balanced charge-transport properties, making it a promising candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and phosphorescent devices .
Properties
Molecular Formula |
C43H28NO2P |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
2'-diphenylphosphorylspiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C43H28NO2P/c45-47(29-14-3-1-4-15-29,30-16-5-2-6-17-30)31-26-27-33-32-18-7-8-19-34(32)43(37(33)28-31)35-20-9-10-22-38(35)44-39-23-11-12-24-40(39)46-41-25-13-21-36(43)42(41)44/h1-28H |
InChI Key |
IZNKPODGGHPAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=C8C(=CC=C7)OC9=CC=CC=C9N8C1=CC=CC=C61 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide involves multiple steps, starting with the preparation of the spiro core. The spiro core is synthesized through a series of condensation reactions involving fluorene and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the synthesis process makes it feasible for large-scale production required for commercial applications in OLEDs .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide in OLEDs involves the efficient transport of charge carriers and the emission of light. The spiro structure provides rigidity, reducing non-radiative decay and enhancing electroluminescence efficiency . The phosphine oxide group plays a crucial role in stabilizing the excited states, leading to high quantum efficiency .
Comparison with Similar Compounds
Key Properties
- Triplet Energy (E₃) : ~2.86 eV, suitable for hosting blue and green phosphorescent emitters .
- Device Performance : In OLEDs, it achieves a maximum external quantum efficiency (EQE) of 19.1% for green devices and 10.78% for blue devices, with brightness up to 16,943 cd/m² .
Comparison with Similar Compounds
To contextualize its performance, the compound is compared to structurally analogous phosphine oxide derivatives (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
SPPO13 vs. The target compound’s quinolino-phenoxazine fusion introduces asymmetry, improving amorphous morphology while retaining high thermal stability .
Diphenyl(spiro[fluorene-9,9'-xanthen]-4'-yl)phosphine oxide :
- This xanthene-based analogue has lower LUMO (-2.47 eV) compared to the target compound’s triplet energy (2.86 eV), suggesting better electron injection in OLEDs but reduced suitability for high-energy emitters .
CzFA (Non-Phosphine Oxide Host): CzFA lacks phosphine oxide groups but incorporates carbazole for hole transport. While it achieves high efficiency in red OLEDs (27.8 cd/A), it is unsuitable for blue/green devices due to mismatched energy levels .
Performance Metrics
- Triplet Energy : The target compound’s E₃ (2.86 eV) exceeds conventional hosts like CBP (2.6 eV), enabling efficient energy transfer to blue emitters .
- Steric Effects : Compared to DOPhF-SFXSO and DOF-SFXSO (bulky side chains), the target compound’s rigid core balances steric hindrance and charge transport without requiring alkyl/alkoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
